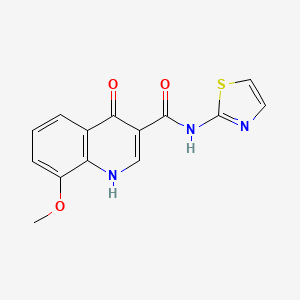![molecular formula C22H23FN4O4S B12181359 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide](/img/structure/B12181359.png)
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, indole, and oxobutanamide groups
Méthodes De Préparation
The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
- Synthetic Routes:
- The initial step involves the synthesis of the piperazine derivative by reacting piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
- The indole derivative is prepared separately by reacting indole with an appropriate acylating agent.
- The final step involves coupling the piperazine and indole derivatives under suitable conditions to form the target compound.
- Reaction Conditions:
- The reactions are typically carried out in an organic solvent such as acetonitrile or dichloromethane.
- The temperature and time are carefully controlled to optimize the yield and purity of the product.
- Industrial Production Methods:
- Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
- Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
- Substitution:
- Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
- Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Acetonitrile, dichloromethane, ethanol.
- Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Alcohols.
- Substitution products: Amines, thiols.
Applications De Recherche Scientifique
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe to study protein-ligand interactions.
- Used in cell-based assays to evaluate its biological activity.
- Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
- Studied for its ability to modulate specific biological pathways and targets.
- Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may bind to specific receptors or enzymes, modulating their activity.
- Potential targets include G-protein coupled receptors (GPCRs), kinases, and ion channels.
- Pathways Involved:
- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
- These pathways are involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- 4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- Uniqueness:
- The presence of the fluorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
- The combination of the indole and piperazine moieties provides a versatile scaffold for further modifications and optimization.
Propriétés
Formule moléculaire |
C22H23FN4O4S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(1H-indol-4-yl)-4-oxobutanamide |
InChI |
InChI=1S/C22H23FN4O4S/c23-16-4-6-17(7-5-16)32(30,31)27-14-12-26(13-15-27)22(29)9-8-21(28)25-20-3-1-2-19-18(20)10-11-24-19/h1-7,10-11,24H,8-9,12-15H2,(H,25,28) |
Clé InChI |
BZWIICWACLIDPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)

![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

![N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
![4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B12181324.png)
![N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide](/img/structure/B12181330.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12181339.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12181340.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B12181351.png)
![N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12181368.png)

